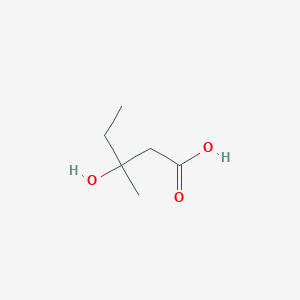

Ácido 3-hidroxi-3-metilpentanoico

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to "3-Hydroxy-3-methylpentanoic acid" involves complex chemical reactions that are carefully designed to achieve the desired stereochemistry and molecular structure. For example, the stereoselective synthesis of 4-amino-3-hydroxy-2-methylpentanoic acids, which are structurally similar to the target compound, has been achieved through crotylboration of N-Boc-l-alaninal, allowing for the assignment of specific stereochemistry to the synthesized amino acid (Giordano, Spinella, & Sodano, 1999). This demonstrates the precision required in chemical synthesis to achieve compounds with specific properties and functions.

Molecular Structure Analysis

Understanding the molecular structure of "3-Hydroxy-3-methylpentanoic acid" and related compounds is crucial for predicting their chemical behavior and interactions. For instance, the determination of the crystal structure of a new polymorph of (2S,3S)-2-amino-3-methylpentanoic acid has provided insights into how molecular arrangement can influence the properties of a substance (Curland, Meirzadeh, & Diskin‐Posner, 2018). Such analyses are essential for developing new materials and understanding biological processes.

Chemical Reactions and Properties

The chemical reactions and properties of "3-Hydroxy-3-methylpentanoic acid" are influenced by its functional groups and molecular structure. Research on similar compounds, such as the stereoselective aldol reaction of doubly deprotonated (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate, which yields products like (R)-3-hydroxy-4-methylpentanoic acid, highlights the reactivity of these substances and their potential for creating complex molecules (Braun & Gräf, 2003).

Physical Properties Analysis

The physical properties of compounds in the "3-Hydroxy-3-methylpentanoic acid" family, such as solubility, melting point, and crystalline structure, are key to their application in various fields. For example, the glass-forming properties of 3-methylbutane-1,2,3-tricarboxylic acid and its mixtures with water and pinonic acid have been studied to understand their phase state and implications for atmospheric aerosol particles (Dette et al., 2014). These studies are crucial for applications ranging from material science to environmental chemistry.

Chemical Properties Analysis

The chemical properties of "3-Hydroxy-3-methylpentanoic acid," including acidity, reactivity with other compounds, and potential for forming derivatives, are central to its utility in synthetic chemistry and biology. Investigations into the enantiospecific synthesis of analogs and derivatives, like the synthesis of all 4 stereoisomers of 2-methyl-4-hydroxy-5-aminopentanoic acid, reveal the complexity and versatility of these molecules (Harris et al., 1998). Such studies pave the way for the development of new pharmaceuticals and biomaterials.

Aplicaciones Científicas De Investigación

Investigación Farmacéutica

El ácido 3-hidroxi-3-metilpentanoico se explora en la investigación farmacéutica por su posible papel en la síntesis de nuevos compuestos medicinales. Su estructura es similar a la de ciertos aminoácidos, lo que significa que podría utilizarse para desarrollar análogos que interactúan con las vías metabólicas .

Síntesis Orgánica

Este compuesto sirve como un bloque de construcción en la síntesis orgánica. Se puede utilizar para crear moléculas más complejas, incluidas aquellas con aplicaciones farmacéuticas o industriales. Su grupo hidroxilo lo convierte en un intermedio versátil para diversas reacciones químicas .

Ciencia de Materiales

En la ciencia de materiales, el ácido 3-hidroxi-3-metilpentanoico podría utilizarse para sintetizar polímeros con propiedades únicas. Su incorporación a las cadenas de polímeros puede influir en las características físicas del material, como la flexibilidad y la resistencia a la degradación .

Investigación Bioquímica

Los investigadores estudian este compuesto como parte de las vías metabólicas relacionadas con los aminoácidos de cadena ramificada. Puede ayudar a comprender las enfermedades en las que se alteran estas vías, como en ciertos errores innatos del metabolismo .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 3-Hydroxy-3-methylpentanoic acid, also known as 3-Hydroxy-3-methylvaleric acid, is the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase . This enzyme plays a crucial role in the metabolism of isoleucine .

Mode of Action

The compound interacts with its target enzyme, leading to a series of biochemical reactions. It is synthesized by the action of acetolactate mutase with subsequent reduction from α-aceto-α-hydroxybutyrate through 3-hydroxy-2-keto-3-methylpentanoate .

Biochemical Pathways

The compound is involved in the metabolism of isoleucine, an essential amino acid. It is synthesized from α-aceto-α-hydroxybutyrate and then processed by the action of dihydroxyacid dehydratase, which results in 2-keto-3-methylvalerate and water . The transamination of 2-keto-3-methylvalerate yields isoleucine .

Result of Action

The result of the compound’s action is the production of isoleucine, an essential amino acid. Isoleucine plays a crucial role in various physiological processes, including protein synthesis and energy production .

Propiedades

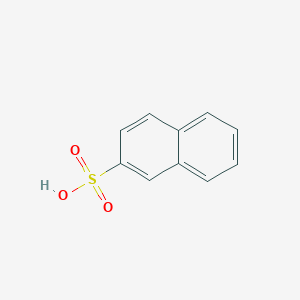

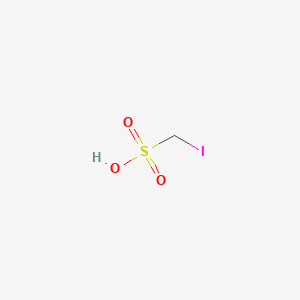

IUPAC Name |

3-hydroxy-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-3-6(2,9)4-5(7)8/h9H,3-4H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEGHVPSZIWXTPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80933847 | |

| Record name | 3-Hydroxy-3-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80933847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

150-96-9 | |

| Record name | 3-Hydroxy-3-methylpentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentanoic acid, 3-hydroxy-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-3-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80933847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxy-3-methylvaleric Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural significance of 3-Hydroxy-3-methylpentanoic acid in cholesterol biosynthesis?

A1: 3-Hydroxy-3-methylpentanoic acid is structurally similar to mevalonic acid, a key precursor in the biosynthesis of cholesterol. Research has focused on synthesizing and evaluating mevalonic acid analogs, including 3-Hydroxy-3-methylpentanoic acid, as potential inhibitors of this pathway [1].

Q2: Did 3-Hydroxy-3-methylpentanoic acid itself prove to be an effective inhibitor of cholesterol biosynthesis?

A2: While designed as a potential inhibitor, 3-Hydroxy-3-methylpentanoic acid did not demonstrate significant inhibitory effects on cholesterol synthesis in rat liver slices or on HMG-CoA reductase activity in vitro [1]. This suggests that the 5-hydroxyl group present in mevalonic acid plays a crucial role in its biological activity within this pathway.

Q3: Were any derivatives of 3-Hydroxy-3-methylpentanoic acid found to impact lipid profiles?

A3: Interestingly, a cyclic derivative of 3-Hydroxy-3-methylpentanoic acid, 4-hydroxy-4-(4-chlorophenyl)-2-piperidone (III b), was found to increase high-density lipoprotein (HDL) levels in normolipemic rats [1]. This finding highlights the potential for structural modifications within this class of compounds to influence lipid metabolism through mechanisms that may differ from direct cholesterol biosynthesis inhibition.

Q4: How does the chemical environment influence the reactivity of isoleucine, a compound structurally related to 3-Hydroxy-3-methylpentanoic acid?

A4: Research on the deamination of isoleucine and its esters, which share structural similarities with 3-Hydroxy-3-methylpentanoic acid, reveals that reaction outcomes are influenced by the surrounding chemical environment [2]. Specifically, the presence of micelles, formed by varying the ester chain length or counterions, can alter the stereochemistry of substitution and rearrangement reactions. This highlights the importance of considering the microenvironment when studying the reactivity and potential biological interactions of compounds like 3-Hydroxy-3-methylpentanoic acid.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3S,8S,9S,10S,13R,14S,17R)-10-(Methoxymethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B89713.png)